molecular formula C14H17F2NO B6239614 N-(2,2-difluorocycloheptyl)benzamide CAS No. 2377032-12-5

N-(2,2-difluorocycloheptyl)benzamide

Cat. No. B6239614
CAS RN: 2377032-12-5
M. Wt: 253.3
InChI Key:
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Description

Benzamides are a class of organic compounds which are amide derivatives of benzoic acid. They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using techniques such as IR spectroscopy, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature .


Physical And Chemical Properties Analysis

Benzamides are generally white solids or colorless crystals. They are slightly soluble in water and soluble in many organic solvents .

Mechanism of Action

The mechanism of action for benzamides, particularly in the context of anticancer activity, is related to the substitution pattern around the nucleus. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Safety and Hazards

Benzamides are generally considered hazardous. They are harmful if swallowed and suspected of causing genetic defects .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Benzamides, due to their wide range of biological activities, are expected to play a significant role in this advancement.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-difluorocycloheptyl)benzamide involves the reaction of 2,2-difluorocycloheptanone with benzoyl chloride in the presence of a base to form N-(2,2-difluorocycloheptyl)benzamide.", "Starting Materials": [ "2,2-difluorocycloheptanone", "benzoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2,2-difluorocycloheptanone to a reaction flask", "Add benzoyl chloride to the reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2377032-12-5

Molecular Formula

C14H17F2NO

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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